molecular formula C20H18ClFN2O3 B2593040 N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 888463-42-1

N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide

Cat. No.: B2593040
CAS No.: 888463-42-1
M. Wt: 388.82
InChI Key: AUTBTEPMRGLSME-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18ClFN2O3 and its molecular weight is 388.82. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Stability

One area of research involving compounds similar to N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide focuses on the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene (NHC) precursors. Studies on NHCs with increased π-acceptor character, including those with N-fluorophenyl substituents, highlight the complex interplay between molecular structure and stability. These compounds demonstrate reactivity akin to alkyl halides and undergo various chemical reactions, including reductive coupling and metathesis, leading to the formation of imidazolium-4,5-dione salts. Computational analyses reveal that the instability of certain NHCs and their derivatives results from a π-framework extending over carbonyl moieties, rendering these compounds highly electrophilic (Hobbs et al., 2010).

Synthesis and Structural Characterization

Research on carboxamide derivatives, including those structurally related to this compound, often involves synthesis and crystal structure analysis. For instance, the synthesis and crystal structure of two diflunisal carboxamides have been explored, demonstrating the role of intermolecular hydrogen bonds in stabilizing their packing structures. Such studies contribute to our understanding of the molecular and crystallographic properties of carboxamide derivatives, which is crucial for their potential applications in medicinal chemistry and material science (Zhong et al., 2010).

Solvent Effects on Spectroscopic Properties

Investigations into the absorption and fluorescence spectra of biologically active carboxamides, including those with chlorophenyl components, highlight the significant impact of solvent polarity on these properties. Understanding the solvent effects is essential for applications in photophysics and photochemistry, where these compounds may serve as fluorescent probes or photoinitiators. The determination of ground and excited state dipole moments through solvatochromic methods provides insights into the electronic properties of these molecules (Patil et al., 2011).

Antimicrobial Activity

A specific study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which shares a similarity in structural motifs with this compound, reveals their potential antimicrobial activities. Computational pharmacokinetic studies predict favorable molecular properties, and certain derivatives exhibit significant antibacterial and antifungal activities. This research suggests the potential for developing new antimicrobial agents based on carboxamide derivatives (Ahsan et al., 2016).

Mechanism of Action

Target of Action

N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The compound’s interaction with EGFR disrupts multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of EGFR. This results in the disruption of cell signaling pathways, leading to a decrease in cell growth and proliferation . In certain cancer cell lines, such as colorectal cancer cells, the compound has shown significant anticancer efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3/c1-20(2,3)19(26)24-16-12-6-4-5-7-15(12)27-17(16)18(25)23-11-8-9-14(22)13(21)10-11/h4-10H,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTBTEPMRGLSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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